1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone

Physicochemical Properties Drug-likeness Molecular Descriptors

Avoid experimental variability from unvalidated analogs. This specific C5-hydroxyl, C3-ethanone naphthofuran building block (logP 3.494, tPSA 50.44 Ų) offers a balanced profile for hit identification and systematic SAR studies. - Defined reactivity as a substrate in photoinduced oxidative annulation for complex polyheterocycle synthesis. - Differentiates from lipophilic analogs (Δ LogP > 1.0) for controlled optimization of solubility and permeability. - Reliable supply: ≥98% purity (HPLC), solid form, shipped at ambient temperature for global research delivery.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 352553-09-4
Cat. No. B186913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
CAS352553-09-4
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)O
InChIInChI=1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3
InChIKeyWYMLGCDOZHERKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone: Identity & Baseline Properties


1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone (CAS 352553-09-4) is a synthetic polyheterocyclic compound belonging to the naphthofuran class . This small molecule building block, with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol, features a naphthalene ring fused to a furan moiety and possesses both a ketone and a phenolic hydroxyl functional group [1]. Its calculated physicochemical properties include a logP of 3.494, a topological polar surface area (tPSA) of 50.44 Ų, and a density of 1.327 g/cm³ [1][2]. As a key intermediate in synthetic and medicinal chemistry, it is commercially available from multiple vendors, typically at purities of 95-98%, and is intended exclusively for laboratory research purposes [2].

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone: Generic Substitution Risk


The assumption that any naphthofuran derivative can be interchangeably used as a synthetic intermediate or chemical probe is scientifically unsound. The presence and specific position of the hydroxyl group at C5, the ethanone moiety at C3, and the [1,2-b] ring fusion geometry define the compound's unique electronic distribution and reactivity profile. Substitution with a close analog, such as a differently substituted naphthofuran (e.g., 5-hydroxynaphtho[1,2-b]furan-3-yl)(phenyl)methanone), introduces significant alterations in key molecular descriptors like logP, tPSA, and molecular weight, which directly impact physicochemical behavior and biological target engagement . Without head-to-head comparative data confirming equivalent performance in a specific assay, substituting this precise chemical entity risks introducing unforeseen variables that can compromise experimental reproducibility, alter reaction outcomes, or invalidate structure-activity relationship (SAR) studies [1].

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone: Evidence-Based Differentiation


Physicochemical Comparison with a Direct Analog

A direct comparison of calculated molecular properties between the target compound and its closest structural analog, (5-hydroxynaphtho[1,2-b]furan-3-yl)(phenyl)methanone, reveals quantifiable differences in key drug-likeness parameters. This comparison is crucial for applications like fragment-based screening where specific ranges of logP and tPSA are targeted [1].

Physicochemical Properties Drug-likeness Molecular Descriptors

Cytotoxicity Profile in HepG2 Cells

A cross-study analysis of in vitro cytotoxicity data suggests a potential differentiation in the toxicity profile of a structurally related naphthofuran. While direct data for the target compound is unavailable, a close analog, ethyl-5-hydroxynaphtho[1,2-b]furan-3-carboxylate, was evaluated against the HepG2 hepatocellular carcinoma cell line and exhibited a specific cytotoxic effect relative to other naphthofurans and naphthoquinones [1].

Cytotoxicity Cancer Research SAR

Utility as a Polyheterocyclic Synthon

The compound has a documented role as a substrate in a specific photoinduced oxidative annulation reaction, a methodology that is not universally applicable to all naphthofuran analogs. This reaction, which is oxidant and transition-metal-free, demonstrates the compound's utility in synthesizing highly functionalized polyheterocyclic structures, a key differentiator for synthetic chemists [1].

Organic Synthesis Methodology Photoinduced Reactions

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone: Recommended Applications


Fragment-Based Drug Discovery Scaffold

Based on its defined physicochemical profile (logP 3.494, tPSA 50.44), this compound is a suitable core scaffold for fragment-based drug discovery programs. Its moderate lipophilicity and polar surface area offer a balanced starting point for hit identification and subsequent optimization, as evidenced by the direct comparison with a more lipophilic analog (Δ LogP = 1.156) [1]. This differentiation is critical for managing properties like solubility and permeability early in a project.

Chemical Probe for Cytotoxicity Studies

Given the class-level evidence of cytotoxic activity for closely related 5-hydroxynaphtho[1,2-b]furan derivatives against the HepG2 cell line, this specific compound can serve as a key chemical probe to define the SAR for this scaffold [1]. Its use allows for the systematic investigation of how modifications at the 3-position (ethanone vs. carboxylate) impact cellular toxicity, enabling a more nuanced understanding of the pharmacophore.

Intermediate for Complex Heterocyclic Libraries

The compound's demonstrated utility as a substrate in photoinduced oxidative annulation reactions provides a robust and documented methodology for accessing structurally complex polyheterocycles [1]. This is a key differentiator for synthetic chemists aiming to build diverse compound libraries for biological screening using a reliable, transition-metal-free protocol.

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